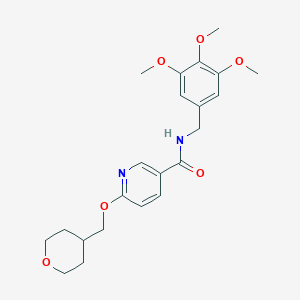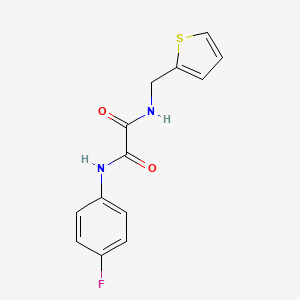![molecular formula C16H15FN4O2 B2713709 3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide CAS No. 2097862-21-8](/img/structure/B2713709.png)
3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide” is a complex organic molecule that contains several functional groups, including a pyridine ring, a pyrrolidine ring, a carboxamide group, and a fluorine atom .
Molecular Structure Analysis
The molecule contains a pyridine ring and a pyrrolidine ring, which are both five-membered rings with one nitrogen atom. The pyrrolidine ring is a saturated ring (all single bonds), while the pyridine ring is unsaturated (contains double bonds). The presence of these rings can significantly influence the molecule’s reactivity and properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The pyridine ring is electron-deficient and can undergo electrophilic substitution reactions. The pyrrolidine ring can participate in reactions involving the nitrogen atom, such as protonation or alkylation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and structure. For instance, the presence of a fluorine atom could increase its stability and lipophilicity, potentially enhancing its ability to cross biological membranes .Wissenschaftliche Forschungsanwendungen
Discovery and Medicinal Chemistry
The compound's framework has been explored in the discovery of selective kinase inhibitors, such as the Met kinase superfamily, showing potential in cancer treatment. For example, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides demonstrate potent enzyme inhibition and improved solubility and selectivity, indicating its role in tumor stasis and advancing into clinical trials (Schroeder et al., 2009).
Synthetic Methodology and Computational Studies
The compound is utilized in synthesizing novel structures, such as 6-amino-5-cyano-2-oxo-N-(pyridin-2-yl)-4-(p-tolyl)-2H-[1,2'-bipyridine]-3-carboxamide, through water-mediated synthesis. Computational studies and non-linear optical (NLO) properties, along with molecular docking analyses, have highlighted its potential in inhibiting tubulin polymerization and exhibiting anticancer activity (Jayarajan et al., 2019).
Material Science and Optical Applications
Investigations into materials science have also been prominent, where complexes like [Co(3-fba)2(na)2(H2O)2] and [Ni(3-fba)2(na)2(H2O)2], incorporating 3-fluorobenzoate and pyridine-3-carboxamide, exhibit unique structural and optical properties. These complexes show potential as optical materials due to their absorption edges and emission behaviors, indicating applications in semiconductor structures and fluorescence studies (Özbek et al., 2019).
Antimicrobial and Antitubercular Activities
Carboxamide derivatives, including those similar to the queried compound, have been synthesized and screened for their antimicrobial and antitubercular activities. Notably, certain derivatives have shown to be more potent than reference drugs like Pyrazinamide and Streptomycin, underscoring their significance in developing new therapeutic agents (Bodige et al., 2020).
Eigenschaften
IUPAC Name |
3-fluoro-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN4O2/c17-14-10-18-4-3-13(14)16(23)20-8-11-6-12(9-19-7-11)21-5-1-2-15(21)22/h3-4,6-7,9-10H,1-2,5,8H2,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGUCIBRXJQPYLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}pyridine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

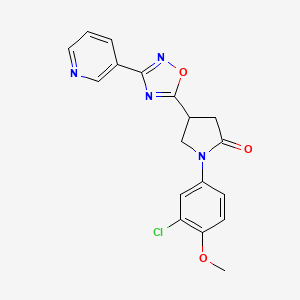
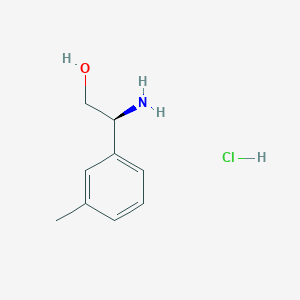
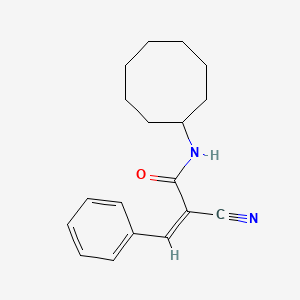
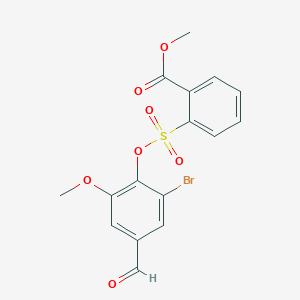
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-3-carboxamide](/img/structure/B2713630.png)
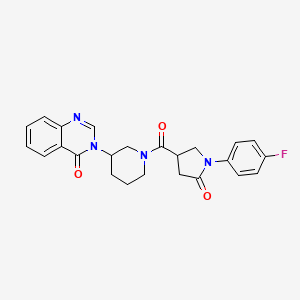
![1-(2-azepan-1-yl-2-oxoethyl)-3-[(4-fluorobenzyl)thio]-1H-indole](/img/structure/B2713633.png)
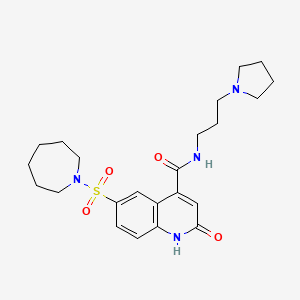
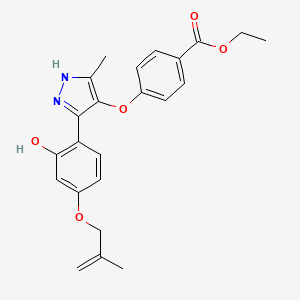
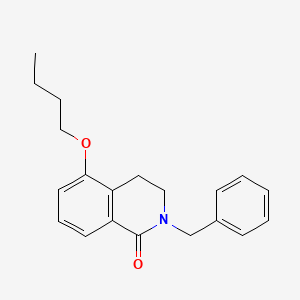
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713638.png)
